molecular formula C10H10N2OS B1642424 2-Pyridinamine, 3-(2-thienylmethoxy)-

2-Pyridinamine, 3-(2-thienylmethoxy)-

Cat. No.: B1642424
M. Wt: 206.27 g/mol
InChI Key: AJPYUWIUPSNTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinamine, 3-(2-thienylmethoxy)- is a pyridine derivative featuring a thienylmethoxy substituent at the 3-position of the pyridine ring and an amine group at the 2-position. The thienylmethoxy group introduces sulfur-based aromaticity and lipophilicity, which may influence solubility, bioavailability, and binding interactions compared to simpler pyridinamine derivatives .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-(thiophen-2-ylmethoxy)pyridin-2-amine

InChI

InChI=1S/C10H10N2OS/c11-10-9(4-1-5-12-10)13-7-8-3-2-6-14-8/h1-6H,7H2,(H2,11,12)

InChI Key

AJPYUWIUPSNTLQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N)OCC2=CC=CS2

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs include:

2-Pyridinamine (base structure): Lacking substituents, this compound exhibits a docking score of -4.6 kcal/mol against squalene synthase and lanosterol-14α demethylase, suggesting moderate binding affinity .

3-Methoxy-6-methylpyridin-2-amine: Features methoxy and methyl groups at positions 3 and 3.

2-Pyridinamine, 3-[[2-(trifluoromethyl)phenyl]methoxy]- : Substituted with a trifluoromethylbenzyloxy group, this analog has a molecular formula of C₁₃H₁₁F₃N₂O (molar mass 268.23 g/mol). The trifluoromethyl group increases hydrophobicity and metabolic stability compared to thienylmethoxy .

3-Bromo-5-[2-(trimethylsilyl)ethynyl]-2-pyridinamine : Contains bromo and trimethylsilyl ethynyl groups, which may sterically hinder binding interactions but improve thermal stability .

Table 1: Substituent Effects on Pyridinamine Derivatives

Compound Substituents Key Properties/Effects Source
2-Pyridinamine None Moderate binding affinity (-4.6 kcal/mol)
3-Methoxy-6-methylpyridin-2-amine 3-OCH₃, 6-CH₃ Enhanced electron density, H-bonding
3-(Trifluoromethylbenzyloxy) 3-OCH₂C₆H₃(CF₃) High hydrophobicity, metabolic stability
3-(2-Thienylmethoxy) 3-OCH₂C₄H₃S Increased lipophilicity, π-π interactions Inferred
Pharmacological and Binding Profiles
  • Docking Studies: While 2-Pyridinamine itself shows modest activity, substituents like thienylmethoxy may enhance binding to enzymes such as squalene synthase or lanosterol demethylase. For comparison: Quinoline (docking score: -5.7 kcal/mol) and anthracene (-7.8 kcal/mol) outperform 2-pyridinamine, suggesting aromatic extensions improve affinity . Thienyl groups, with their sulfur atoms, could mimic thiol-containing substrates in enzyme active sites .

Table 2: Docking Scores of Selected Compounds

Compound Target Enzyme Docking Score (kcal/mol) Source
2-Pyridinamine Lanosterol-14α demethylase -4.6
Quinoline Squalene synthase -5.7
Anthracene Squalene synthase -7.8
Physicochemical Properties
  • Lipophilicity : The thienylmethoxy group (logP ~2.5–3.0) likely increases lipophilicity compared to methoxy (logP ~1.0) or trifluoromethyl (logP ~2.0) analogs, improving membrane permeability .
  • Solubility : Sulfur atoms may reduce aqueous solubility due to hydrophobic effects, necessitating formulation adjustments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.